molecular formula C13H17N3O4 B12995119 tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B12995119
M. Wt: 279.29 g/mol
InChI Key: LPLQCLRGPVWMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-BuLi and DMF in anhydrous THF at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can be compared with other pyrrolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

tert-butyl 2-formyl-4-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)16-5-8-9(6-16)14-10(7-17)15-11(8)19-4/h7H,5-6H2,1-4H3

InChI Key

LPLQCLRGPVWMGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2OC)C=O

Origin of Product

United States

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